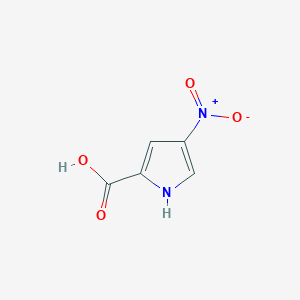

4-nitro-1H-pyrrole-2-carboxylic Acid

Beschreibung

BenchChem offers high-quality 4-nitro-1H-pyrrole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-1H-pyrrole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-nitro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWGRRCTCGASCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426864 | |

| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-93-8 | |

| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 4-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1H-pyrrole-2-carboxylic acid is a nitro-substituted heterocyclic carboxylic acid. The presence of the pyrrole ring, a common motif in pharmacologically active compounds, coupled with the electron-withdrawing nitro group and the carboxylic acid functionality, makes this molecule a subject of interest for potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data to inform researchers and developers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-nitro-1H-pyrrole-2-carboxylic acid is presented below. It is important to note that while some data is available from commercial suppliers and chemical databases, comprehensive experimental characterization, particularly regarding pKa and solubility, is not widely published.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5930-93-8 | [1][2][3][4] |

| Molecular Formula | C₅H₄N₂O₄ | [1][2][3][4] |

| Molecular Weight | 156.10 g/mol | [1][2][3][4] |

| IUPAC Name | 4-nitro-1H-pyrrole-2-carboxylic acid | [4] |

| SMILES | O=C(O)c1cc(c[nH]1)--INVALID-LINK--[O-] | [3] |

| InChI | InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | [3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 216 °C (for 4-nitro-2-pyrrolecarboxylic acid) | |

| Boiling Point | 435.8 °C (Predicted) | [1] |

| Flash Point | 217 °C (Predicted) | [1] |

| pKa | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Table 3: Predicted Spectroscopic Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ > 10 ppm).- A signal for the N-H proton of the pyrrole ring.- Signals for the two protons on the pyrrole ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and carboxylic acid groups. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ ~ 160-180 ppm).- Signals for the four carbons of the pyrrole ring, with those closer to the nitro and carboxyl groups being more deshielded. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹).- N-O stretching bands for the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).- N-H stretching for the pyrrole ring (~3300-3500 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (156.10 g/mol ).- Fragmentation patterns involving the loss of CO₂, NO₂, and other small fragments. |

Experimental Protocols

Synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid

A detailed, verified experimental protocol for the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the direct nitration of pyrrole-2-carboxylic acid. The nitration of pyrrole and its derivatives is typically carried out using a mild nitrating agent, as harsh acidic conditions can lead to polymerization of the pyrrole ring.[5][6] A common reagent for this transformation is a mixture of nitric acid and acetic anhydride.[5]

Proposed Experimental Workflow for the Synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid

References

In-Depth Technical Guide: 4-nitro-1H-pyrrole-2-carboxylic acid (CAS 5930-93-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carboxylic acid (CAS 5930-93-8), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.

Core Data Summary

| Property | Value | Source |

| CAS Number | 5930-93-8 | [1][2][3][4] |

| Molecular Formula | C₅H₄N₂O₄ | [1][3][4] |

| Molecular Weight | 156.10 g/mol | [1][3] |

| Melting Point | 217 °C | N/A |

| Boiling Point | 435.8 °C | [1] |

| Appearance | Solid | [3] |

| InChI | 1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | [3] |

| SMILES | OC(=O)c1cc(c[nH]1)N(=O)=O | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to 4-nitro-1H-pyrrole-2-carboxylic acid is through the nitration of pyrrole-2-carboxylic acid. Pyrrole is highly reactive towards electrophilic substitution, and nitration typically occurs at the C2 and C5 positions due to the greater stability of the intermediate carbocation.[5] For pyrrole itself, nitration is often carried out using a mild nitrating agent like nitric acid in acetic anhydride to prevent polymerization that can occur with stronger acidic conditions (e.g., H₂SO₄/HNO₃).[5][6]

Experimental Protocol: Nitration of Pyrrole-2-carboxylic Acid

This protocol is a representative procedure based on the known chemistry of pyrrole nitration.

Materials:

-

Pyrrole-2-carboxylic acid

-

Acetic anhydride

-

Fuming nitric acid

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve pyrrole-2-carboxylic acid in acetic anhydride.

-

Slowly add a cold solution of fuming nitric acid in acetic anhydride to the reaction mixture while maintaining a low temperature (typically below 0 °C) to control the reaction rate and minimize side product formation.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the crude 4-nitro-1H-pyrrole-2-carboxylic acid by filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent to obtain the final compound.

Visualizing the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid.

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show signals for the pyrrole ring protons and the carboxylic acid proton. The protons on the pyrrole ring will be influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will show distinct signals for the five carbon atoms of the pyrrole ring and the carboxylic acid. The carbons attached to the nitro and carboxyl groups will be significantly deshielded.

-

IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the pyrrole ring, the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.10 g/mol ).

Biological Activity and Potential Applications

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The introduction of a nitro group can significantly influence the biological profile of a molecule.

While specific biological data for 4-nitro-1H-pyrrole-2-carboxylic acid is limited, it is described as having acaricidal activity against ticks and insects and is mentioned in a patent as a virus inhibitor.[1] Derivatives of pyrrole-2-carboxylic acid have been investigated for their antibacterial and antimycobacterial activities.[9][10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Representative)

This protocol outlines a general method for assessing the antimicrobial activity of a compound like 4-nitro-1H-pyrrole-2-carboxylic acid.

Materials:

-

Test compound (4-nitro-1H-pyrrole-2-carboxylic acid)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate growth media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Standard antibiotic/antifungal drugs (positive controls)

-

Solvent for dissolving the test compound (e.g., DMSO)

-

Sterile petri dishes, pipettes, and other laboratory equipment

Procedure (Disk Diffusion Method):

-

Prepare agar plates with the appropriate growth medium for the test microorganisms.

-

Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Prepare sterile paper discs impregnated with a known concentration of the test compound dissolved in a suitable solvent.

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Include discs with the standard antibiotic/antifungal and a solvent-only disc (negative control).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Antimicrobial Assay Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Safety Information

4-Nitro-1H-pyrrole-2-carboxylic acid should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-nitro-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole derivative with potential applications in the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activity profile, and mechanism of action.

References

- 1. 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 4-Nitro-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pyrrole nitration [quimicaorganica.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 4-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₄.[1][2][3] Its structure, featuring a pyrrole ring substituted with both a carboxylic acid and a nitro group, makes it a subject of interest in medicinal chemistry and materials science.[4] Derivatives of pyrrole-2-carboxylic acid are found in various natural products and bioactive compounds, highlighting the significance of this structural motif. This guide provides a detailed analysis of the molecular structure of 4-nitro-1H-pyrrole-2-carboxylic acid, including its predicted geometry, spectroscopic characteristics, and a plausible synthetic pathway. The information presented herein is intended to support research and development efforts involving this and related molecules.

Molecular Structure and Geometry

The pyrrole ring is an aromatic, five-membered heterocycle. In pyrrole-2-carboxylic acid, the ring and the carboxylic acid substituent are nearly coplanar, with a dihedral angle of approximately 11.7° between their respective planes.[5][6] The introduction of a nitro group at the 4-position is expected to have a minor influence on this planarity. The nitro group itself will also tend to be coplanar with the pyrrole ring to maximize resonance stabilization.

Intermolecular hydrogen bonding is a key feature in the solid-state structure of pyrrole-2-carboxylic acid, with molecules forming inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups.[5] Additional N-H···O hydrogen bonds link these dimers into chains.[5] It is anticipated that 4-nitro-1H-pyrrole-2-carboxylic acid will exhibit similar hydrogen bonding patterns, potentially with additional interactions involving the nitro group.

Predicted Bond Lengths and Angles

The following tables summarize the expected bond lengths and angles for 4-nitro-1H-pyrrole-2-carboxylic acid. These values are based on the crystallographic data for pyrrole-2-carboxylic acid and theoretical calculations, taking into account the electronic effects of the nitro group.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |

| C2 | C3 | C-C | ~1.43 |

| C3 | C4 | C=C | ~1.37 |

| C4 | C5 | C-C | ~1.42 |

| C5 | N1 | C-N | ~1.37 |

| N1 | C2 | C-N | ~1.36 |

| C2 | C6 | C-C | ~1.48 |

| C6 | O1 | C=O | ~1.22 |

| C6 | O2 | C-O | ~1.31 |

| C4 | N2 | C-N | ~1.46 |

| N2 | O3 | N=O | ~1.22 |

| N2 | O4 | N=O | ~1.22 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

| N1 | C2 | C3 | ~109 |

| C2 | C3 | C4 | ~108 |

| C3 | C4 | C5 | ~107 |

| C4 | C5 | N1 | ~108 |

| C5 | N1 | C2 | ~108 |

| C3 | C2 | C6 | ~125 |

| N1 | C2 | C6 | ~126 |

| C2 | C6 | O1 | ~123 |

| C2 | C6 | O2 | ~113 |

| O1 | C6 | O2 | ~124 |

| C3 | C4 | N2 | ~125 |

| C5 | C4 | N2 | ~128 |

| O3 | N2 | O4 | ~125 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-nitro-1H-pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the carboxylic acid proton. The electron-withdrawing nature of the nitro group will cause a downfield shift (higher ppm) for the ring protons compared to unsubstituted pyrrole-2-carboxylic acid. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a chemical shift typically above 12 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[7] The chemical shifts of the pyrrole ring carbons will also be influenced by the nitro substituent, with the carbon atom attached to the nitro group (C4) showing a significant downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | N-H | ~12-13 (broad) | - |

| 3 | C-H | ~7.2-7.5 | ~110-115 |

| 5 | C-H | ~7.8-8.1 | ~125-130 |

| Carboxyl | O-H | >12 (broad) | - |

| 2 | C | - | ~130-135 |

| 4 | C | - | ~140-145 |

| Carboxyl | C=O | - | ~160-165 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-nitro-1H-pyrrole-2-carboxylic acid will exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~3100 | N-H (Pyrrole) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1520 | N-O (Nitro) | Asymmetric Stretching |

| ~1340 | N-O (Nitro) | Symmetric Stretching |

| ~1600-1400 | C=C and C-N (Pyrrole Ring) | Ring Stretching |

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to 4-nitro-1H-pyrrole-2-carboxylic acid involves the nitration of a suitable pyrrole-2-carboxylic acid precursor. The following is a generalized experimental workflow based on standard organic synthesis methodologies.

Caption: Proposed synthetic workflow for 4-nitro-1H-pyrrole-2-carboxylic acid.

Detailed Methodology:

-

Nitration: Dissolve pyrrole-2-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to obtain pure 4-nitro-1H-pyrrole-2-carboxylic acid.

Characterization Protocol

Caption: Experimental workflow for the characterization of the final product.

Detailed Methodologies:

-

NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

FTIR Spectroscopy: Prepare a sample by mixing a small amount of the product with KBr powder and pressing it into a pellet, or by using an ATR accessory. Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure using appropriate software.

Biological Activity and Potential Signaling Pathways

Nitro-containing compounds often exhibit biological activity, which is frequently attributed to the redox properties of the nitro group.[8] In the context of antimicrobial action, the nitro group can be enzymatically reduced within the target cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[8]

Caption: Generalized signaling pathway for the antimicrobial action of nitro compounds.

This proposed mechanism suggests that 4-nitro-1H-pyrrole-2-carboxylic acid could serve as a lead compound for the development of new antimicrobial agents. Further research is necessary to elucidate the specific cellular targets and the precise mechanism of action.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, spectroscopic properties, and potential synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid. While direct experimental data for some properties are limited, a reliable model of the molecule has been constructed based on data from related compounds and established chemical principles. The information presented here serves as a valuable resource for researchers and professionals engaged in the study and application of novel heterocyclic compounds. Further experimental validation of the predicted data will be crucial for advancing the understanding and utilization of this promising molecule.

References

- 1. 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093 [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-Nitro-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 4-Nitro-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in various research and development domains. The information is presented to facilitate its use in experimental design, chemical synthesis, and drug discovery processes.

Core Physical and Chemical Data

4-Nitro-1H-pyrrole-2-carboxylic acid is a solid, nitro-substituted pyrrole derivative. Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₄ | [1][2][3] |

| Molecular Weight | 156.10 g/mol | [1][2][3] |

| CAS Number | 5930-93-8 | [1][4][5] |

| Appearance | Solid | |

| Melting Point | 217 °C | |

| Boiling Point | 435.8 °C (Predicted) | [1] |

| Flash Point | 217 °C (Predicted) | [1] |

| SMILES String | O=C(O)c1cc(--INVALID-LINK--[O-])cn1 | |

| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N |

Solubility Profile

Acidity (pKa)

The experimental pKa value for 4-nitro-1H-pyrrole-2-carboxylic acid has not been specifically reported in the reviewed literature. The acidity of this molecule is primarily determined by the carboxylic acid group, with the electron-withdrawing nitro group and the pyrrole ring influencing its dissociation. For context, the pKa of the N-H proton in the parent pyrrole ring is approximately 17.5, indicating very weak acidity.[6] The carboxylic acid proton is significantly more acidic.

Spectral Data

Detailed experimental spectra for 4-nitro-1H-pyrrole-2-carboxylic acid are not widely available. The following information is based on predicted values and data from structurally related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbon atoms of the pyrrole ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is anticipated to appear in the downfield region, typically around 160-180 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

N-H stretch (pyrrole): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-N and C-C stretches (pyrrole ring): Multiple bands in the fingerprint region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (156.10 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the nitro group. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[7]

Experimental Protocols

While specific experimental procedures for determining the physical properties of 4-nitro-1H-pyrrole-2-carboxylic acid are not detailed in the available literature, standard methodologies for organic compounds can be applied.

Determination of Solubility

A general protocol for determining the solubility of an organic acid involves the following steps:

Caption: General workflow for the experimental determination of solubility.

Determination of pKa by Potentiometric Titration

The pKa of a carboxylic acid can be determined by potentiometric titration with a strong base.

Caption: Workflow for pKa determination using potentiometric titration.

Biological Activity and Signaling Pathways

While this guide focuses on physical properties, it is noteworthy that 4-nitro-1H-pyrrole-2-carboxylic acid has been reported to possess biological activity, including acaricidal (tick and insect killing) and potential antiviral properties.[1] The precise mechanisms of action and any associated signaling pathways are not well-elucidated in the public domain. The acaricidal activity of nitropyrrole-containing compounds may involve disruption of the central nervous system of the target organisms.[8] Antiviral mechanisms for nitro-containing heterocyclic compounds can be diverse, potentially involving the inhibition of viral enzymes or interference with viral replication processes.[9] Further research is required to delineate the specific biological targets and signaling pathways modulated by 4-nitro-1H-pyrrole-2-carboxylic acid.

References

- 1. 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093 [biosynth.com]

- 2. Msds 4-Nitro-1H-pyrrole-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 5930-93-8|4-Nitro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - 4-nitro-1h-pyrrole-2-carboxylic acid (C5H4N2O4) [pubchemlite.lcsb.uni.lu]

- 8. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitro-1H-pyrrole-2-carboxylic Acid: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for 4-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 5930-93-8). The information herein is compiled for professionals in research and drug development who may handle or utilize this compound. Due to the limited availability of in-depth experimental safety data for this specific molecule, this guide also includes a detailed methodology for a standard toxicological study to provide context for the evaluation of such compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-nitro-1H-pyrrole-2-carboxylic acid is presented below. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 4-nitro-1H-pyrrole-2-carboxylic acid | J&K Scientific |

| CAS Number | 5930-93-8 | J&K Scientific |

| Molecular Formula | C₅H₄N₂O₄ | Sigma-Aldrich[1], Biosynth[2] |

| Molecular Weight | 156.10 g/mol | Sigma-Aldrich[1], Biosynth[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Boiling Point | 435.8 °C | Biosynth[2] |

| Flash Point | 217 °C | Biosynth[2] |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |

| Water Hazard Class (WGK) | 3 (severe hazard to water) | Sigma-Aldrich[1] |

Hazard Identification and Classification

| Hazard Category | Classification | Notes |

| GHS Pictograms | Not explicitly assigned. GHS07 (Exclamation Mark) may be relevant based on related compounds. | For the related compound 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, the GHS07 pictogram is used.[3] |

| Signal Word | Warning | Based on potential for irritation or acute toxicity. |

| Hazard Statements | Not explicitly assigned. H302 (Harmful if swallowed) is noted for a related compound.[3] Potential for skin, eye, and respiratory irritation. | One SDS suggests that inhalation may cause respiratory irritation, a conclusion derived from Quantitative Structure-Activity Relationship (QSAR) modeling. |

| Precautionary Statements | Not explicitly assigned. Standard precautions for handling laboratory chemicals should be followed (e.g., P261, P280, P305+P351+P338). | General advice includes avoiding contact with skin and eyes, and avoiding inhalation. |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. |

Note: The hazard information presented is based on limited data and analogies to similar chemical structures. A full GHS classification would require comprehensive experimental testing.

The following diagram illustrates the general logical workflow for GHS hazard classification.

References

The Biological Activity of Nitropyrrole Compounds: A Technical Guide for Researchers

Introduction

Nitropyrrole compounds, a class of heterocyclic molecules characterized by a pyrrole ring bearing one or more nitro groups, have emerged as a significant area of interest in medicinal chemistry and drug discovery. These compounds, both from natural and synthetic origins, exhibit a wide spectrum of biological activities, including potent antibacterial, anticancer, and antiparasitic properties. This technical guide provides an in-depth overview of the biological activities of nitropyrrole compounds, focusing on their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Anticancer Activity of Nitropyrrole Compounds

Several classes of nitropyrrole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, the pyrrolomycins and marinopyrroles have been the subject of extensive research.

Quantitative Data on Anticancer Activity

The anticancer efficacy of nitropyrrole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for representative nitropyrrole compounds against various human cancer cell lines.

Table 1: Anticancer Activity of Pyrrolomycin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [1] |

| MCF7 (Breast) | 1.5 | [1] | |

| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [1] |

| MCF7 (Breast) | 0.35 - 1.21 | [1] | |

| Synthetic Nitro-Pyrrolomycins | HCT116 (Colon) | Varies | [2] |

| MCF 7 (Breast) | Varies | [2] |

Table 2: Anticancer Activity of Marinopyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Marinopyrrole A | Various | Varies | [2] |

| Marinopyrrole F | HCT-116 (Colon) | 6.1 | [1] |

Antibacterial Activity of Nitropyrrole Compounds

Nitropyrrole derivatives have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. Their activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data on Antibacterial Activity

The following table presents the MIC values of selected nitropyrrole compounds against various bacterial strains.

Table 3: Antibacterial Activity of Nitropyrrole Derivatives

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| Heronapyrroles A-C | Gram-positive bacteria | low to submicromolar | [3] |

| Heronapyrrole D | Staphylococcus aureus ATCC 25923 | 1.8 | [1] |

| Staphylococcus epidermidis ATCC 12228 | 0.9 | [1] | |

| Bacillus subtilis ATCC 6633 | 1.8 | [1] | |

| Synthetic Nitro-Pyrrolomycins | Staphylococcus aureus | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] |

Signaling Pathways Modulated by Nitropyrrole Compounds

A key aspect of understanding the biological activity of nitropyrrole compounds is to elucidate the molecular mechanisms and signaling pathways through which they exert their effects. A notable example is the mechanism of action of marinopyrrole A in inducing apoptosis in cancer cells.

Marinopyrrole A-Induced Apoptosis Signaling Pathway

Marinopyrrole A has been shown to selectively target the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[4][5] By binding to Mcl-1, marinopyrrole A triggers its degradation via the proteasome pathway.[4] The downregulation of Mcl-1 leads to the activation of the intrinsic apoptosis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Marinopyrrole Derivatives as Selective Inhibitors of Mcl-1 Binding to Pro-apoptotic Bim and Dual Mcl-1/Bcl-xL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 4-Nitro-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of 4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives. Intended for researchers, medicinal chemists, and pharmacologists, this document details the scientific rationale, experimental methodologies, and therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of the Nitropyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a nitro group to this heterocyclic system can profoundly influence its physicochemical properties and biological functions. Specifically, the 4-nitro-1H-pyrrole-2-carboxylic acid core has emerged as a versatile building block for the development of novel therapeutic agents, particularly in the realm of infectious diseases.[1][2] The electron-withdrawing nature of the nitro group can enhance the acidity of the pyrrole N-H and modulate the reactivity of the entire molecule, making it a key pharmacophore for various biological targets. This guide will delve into the synthetic strategies to access this core and its derivatives, their mechanism of action, and their potential as next-generation therapeutics.

Chemical Synthesis and Derivatization

The synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives is a critical step in the exploration of their therapeutic potential. The methodologies employed must be robust, scalable, and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: 4-Nitro-1H-pyrrole-2-carboxylic Acid

The parent compound, 4-nitro-1H-pyrrole-2-carboxylic acid, serves as the foundational starting material for further derivatization. A common and effective method for its synthesis involves the direct nitration of pyrrole-2-carboxylic acid. Due to the acid-sensitive nature of the pyrrole ring, which is prone to polymerization under harsh acidic conditions, milder nitrating agents are preferred over the conventional nitric acid/sulfuric acid mixture.[2] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, has proven to be a suitable reagent for this transformation, yielding the desired 2-nitropyrrole as the major product.[3]

Experimental Protocol: Nitration of Pyrrole-2-carboxylic Acid

-

Reagent Preparation: In a flask cooled in an ice bath, cautiously add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10°C throughout the addition. The resulting solution contains acetyl nitrate.

-

Reaction Setup: Dissolve pyrrole-2-carboxylic acid in a suitable solvent, such as acetic anhydride, in a separate reaction vessel equipped with a stirrer and a cooling system.

-

Nitration: Slowly add the prepared cold acetyl nitrate solution to the pyrrole-2-carboxylic acid solution while maintaining the reaction temperature at 0-10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

-

Isolation and Purification: The precipitated product, 4-nitro-1H-pyrrole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Derivatization Strategies

The carboxylic acid moiety of 4-nitro-1H-pyrrole-2-carboxylic acid provides a convenient handle for a variety of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. A common strategy is the formation of amides, esters, and hydrazides, which can significantly impact the compound's biological activity, solubility, and pharmacokinetic properties.

Workflow for the Synthesis of 4-Nitro-1H-pyrrole-2-carboxamide Derivatives

Caption: General workflow for the derivatization of 4-nitro-1H-pyrrole-2-carboxylic acid.

Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of many nitroaromatic compounds, including nitropyrrole derivatives, is contingent upon the reductive bioactivation of the nitro group within the target pathogen.[4][5] This process is typically mediated by bacterial nitroreductases, enzymes that are often absent or have significantly lower activity in mammalian cells, providing a degree of selective toxicity.

The bioactivation cascade begins with the enzymatic reduction of the nitro group to a nitroso intermediate, which can be further reduced to a hydroxylamine and ultimately to an amine.[1][6] These highly reactive intermediates, particularly the nitroso and hydroxylamine species, can induce a variety of cytotoxic effects, including:

-

DNA Damage: The reactive nitrogen species can directly interact with DNA, causing strand breaks and mutations, ultimately leading to cell death.

-

Enzyme Inhibition: These intermediates can covalently modify and inactivate essential enzymes involved in critical cellular processes.

-

Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to widespread damage to cellular components.

Caption: Reductive bioactivation of nitropyrrole derivatives in bacteria.

Biological Activities and Therapeutic Potential

Derivatives of 4-nitro-1H-pyrrole-2-carboxylic acid have demonstrated a broad spectrum of biological activities, with antimicrobial and anti-tubercular effects being particularly noteworthy.

Antimicrobial and Anti-tubercular Activity

A significant body of research has highlighted the potent antimicrobial activity of 4-nitropyrrole derivatives against a range of bacterial pathogens, including multidrug-resistant strains. For instance, a series of 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids have shown remarkable activity against Escherichia coli, Klebsiella pneumoniae, and both methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA).[7] The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be significantly lower than the standard antibiotic ciprofloxacin.[7]

Furthermore, these compounds have exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. This is of particular importance given the rising challenge of drug-resistant tuberculosis.

| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |

| Semicarbazide Hybrids | E. coli | 0.39 | [7] |

| Semicarbazide Hybrids | K. pneumoniae | 1.56 | [7] |

| Semicarbazide Hybrids | MSSA | 0.195 | [7] |

| Semicarbazide Hybrids | MRSA | 0.39 | [7] |

| Thiosemicarbazide Hybrids | M. tuberculosis H37Rv | 0.2 - 1.6 | [7] |

Other Potential Applications

Beyond their antimicrobial properties, nitropyrrole derivatives have been investigated for other therapeutic applications. The core scaffold has been associated with acaricidal and virus inhibitory activities.[8] Further research is warranted to explore the full therapeutic potential of this versatile chemical class.

Conclusion and Future Directions

The 4-nitro-1H-pyrrole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization allow for the creation of large and diverse chemical libraries for biological screening. The mechanism of action, centered on reductive bioactivation, offers a degree of selectivity for microbial targets.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic profiles of the most promising derivatives.

-

Elucidation of Specific Molecular Targets: While the general mechanism of reductive bioactivation is understood, identifying the specific cellular macromolecules that are targeted by the reactive intermediates will provide a more detailed understanding of their mode of action.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening must be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

The continued exploration of 4-nitro-1H-pyrrole-2-carboxylic acid derivatives holds significant promise for addressing unmet medical needs, particularly in the fight against infectious diseases.

References

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093 [biosynth.com]

Spectroscopic data of 4-nitro-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-nitro-1H-pyrrole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 5930-93-8). Designed for researchers, chemists, and drug development professionals, this document navigates the analytical landscape of this important heterocyclic compound. Due to the limited availability of published experimental spectra in public-domain databases, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed set of predicted spectral data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Furthermore, it supplies detailed, field-proven experimental protocols for acquiring high-quality data, ensuring researchers can independently verify the structure and purity of their samples. The narrative emphasizes the causality behind analytical choices and presents an integrated workflow for unambiguous structural elucidation, adhering to the highest standards of scientific integrity.

Part 1: Molecular Profile and Expected Spectroscopic Behavior

Identity and Physicochemical Properties

4-nitro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle. The introduction of a carboxylic acid at the C2 position and a strong electron-withdrawing nitro group at the C4 position significantly influences its chemical, physical, and spectroscopic properties.

| Property | Value | Source(s) |

| CAS Number | 5930-93-8 | [1][2] |

| Molecular Formula | C₅H₄N₂O₄ | [1][3] |

| Molecular Weight | 156.10 g/mol | [1] |

| IUPAC Name | 4-nitro-1H-pyrrole-2-carboxylic acid | [3] |

| SMILES | O=C(O)c1cc(c[nH]1)--INVALID-LINK--[O-] | |

| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N | [3] |

Structural Analysis

The key to interpreting the spectroscopic data of any molecule lies in a thorough understanding of its structure. The functional groups—a carboxylic acid, a secondary amine within the pyrrole ring, and a nitro group—each provide distinct and predictable spectroscopic signatures. The electron-withdrawing nature of both the nitro and carboxyl groups dramatically influences the electron density within the pyrrole ring, leading to significant downfield shifts in NMR for the ring protons compared to unsubstituted pyrrole.

Caption: Labeled structure of 4-nitro-1H-pyrrole-2-carboxylic acid.

Part 2: Predicted Spectroscopic Data and Interpretation

This section provides a detailed prediction of the spectral data for the title compound. These predictions are based on established chemical shift and absorption frequency principles, supplemented by comparative data from pyrrole-2-carboxylic acid and its derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H and COOH protons.

The ¹H NMR spectrum is expected to be relatively simple, showing only two signals for the pyrrole ring protons, in addition to the broad signals from the exchangeable N-H and COOH protons. The key diagnostic feature will be the significant downfield shift and coupling pattern of the two remaining ring protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0 - 13.5 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad signal far downfield.[6] |

| N1-H | ~11.0 | Broad Singlet | 1H | The pyrrole N-H proton is also deshielded and often broadened due to quadrupolar relaxation and exchange. |

| C5-H | 7.8 - 8.2 | Doublet | 1H | This proton is adjacent to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet due to coupling with the C3-H proton. |

| C3-H | 7.2 - 7.5 | Doublet | 1H | This proton is deshielded by the adjacent carboxylic acid group and the distant nitro group. It will appear as a doublet due to coupling with the C5-H proton. |

The proton-decoupled ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the molecule. Quaternary carbons (C2, C4) are expected to be weaker in intensity.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 160 - 165 | The carbonyl carbon of a carboxylic acid is characteristically found in this region, deshielded by the attached oxygens.[6][7] |

| C4 | 145 - 155 | This carbon is directly attached to the nitro group, resulting in a very strong deshielding effect, making it the most downfield of the ring carbons. |

| C2 | 130 - 138 | The carbon bearing the carboxylic acid group is also significantly deshielded and is quaternary. |

| C5 | 125 - 130 | This carbon is adjacent to the nitro group, leading to a downfield shift. |

| C3 | 115 - 120 | This carbon is expected to be the most upfield of the ring carbons, though still deshielded relative to unsubstituted pyrrole. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid identification of key functional groups. The spectrum of 4-nitro-1H-pyrrole-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid, the nitro group, and the N-H bond of the pyrrole ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale & Key Features |

| Carboxylic Acid | 3300 - 2500 | O-H Stretch | A very broad, strong absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid.[8] |

| Pyrrole | ~3300 | N-H Stretch | A medium to sharp peak, often superimposed on the broad O-H stretch.[9] |

| Aromatic C-H | 3150 - 3100 | C-H Stretch | Weak to medium sharp peaks for the C-H bonds on the pyrrole ring. |

| Carboxylic Acid | 1720 - 1680 | C=O Stretch | A very strong, sharp absorption. Its position indicates a conjugated carboxylic acid.[8] |

| Nitro Group | 1550 - 1500 & 1360 - 1320 | N=O Asymmetric & Symmetric Stretch | Two strong, distinct peaks that are highly diagnostic for the presence of a nitro group. |

| Ring/C-N/C-C | 1600 - 1400 | Skeletal Vibrations | A series of medium to strong bands corresponding to the pyrrole ring vibrations. |

| Carboxylic Acid | 1320 - 1210 | C-O Stretch | A strong band associated with the carboxylic acid C-O single bond.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation information. Electrospray ionization in negative mode (ESI-) would be an ideal technique, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.

| m/z Value (Predicted) | Ion Species | Rationale |

| 155.01 | [M-H]⁻ | The most abundant ion in ESI- mode, corresponding to the deprotonated molecule. This confirms the molecular weight of 156.10. |

| 111.02 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the parent ion is a classic fragmentation pathway for carboxylic acids. |

| 109.02 | [M-H-NO₂]⁻ | Loss of the nitro group (46 Da) is another highly probable fragmentation pathway. |

| 157.02 | [M+H]⁺ | In positive ion mode (ESI+), the protonated molecular ion may be observed. |

| 179.01 | [M+Na]⁺ | Adduct formation with sodium is common in ESI+ mode and can further help confirm the molecular weight. |

Predicted collision cross-section data for various adducts are also available, which can be useful for ion mobility-mass spectrometry studies.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The pyrrole ring conjugated with both a carboxylic acid and a nitro group constitutes a strong chromophore.

| Predicted λmax | Solvent | Electronic Transition | Rationale |

| ~300 - 340 nm | Ethanol or Methanol | π → π* | The extended conjugation of the pyrrole ring with the electron-withdrawing nitro and carboxyl groups is expected to result in a strong absorption band in this region. The exact λmax is sensitive to solvent polarity. |

Part 3: Standardized Experimental Protocols

The following protocols describe standard operating procedures for acquiring high-quality spectroscopic data for a solid, polar organic compound like 4-nitro-1H-pyrrole-2-carboxylic acid.

NMR Spectroscopy Protocol (¹H & ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a freshly opened ampoule or has been properly dried to minimize the water signal.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution (linewidth of the residual DMSO peak should be <0.5 Hz).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse sequence).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire 1024-4096 scans, as ¹³C has a low natural abundance.

-

Process the data and calibrate the spectrum by setting the DMSO-d₆ septet center peak to 39.52 ppm.

-

FT-IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid powder onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, raise the clamp and thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. From this, prepare a dilute working solution of ~1-10 µg/mL in the mobile phase.

-

Chromatography (Optional but Recommended): Use a short C18 column to desalt the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Mass Spectrometer Setup (ESI Source):

-

Set the instrument to operate in both negative and positive ion modes in separate runs.

-

Negative Mode [M-H]⁻: Set capillary voltage to ~ -3.0 kV.

-

Positive Mode [M+H]⁺: Set capillary voltage to ~ +3.5 kV.

-

Optimize source parameters like nebulizer gas pressure, drying gas flow, and temperature (e.g., 300 °C).

-

-

Data Acquisition:

-

Acquire data in full scan mode over an m/z range of 50-500.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M-H]⁻ ion (m/z 155.0) and fragmenting it to observe daughter ions.

-

Part 4: Integrated Spectroscopic Workflow for Structural Verification

No single technique provides absolute proof of structure. Instead, a confluence of data from multiple orthogonal techniques provides the highest level of confidence. This self-validating system is critical for ensuring scientific trustworthiness.

Logical Workflow for Structural Elucidation

The following diagram illustrates an efficient workflow for confirming the identity and purity of a synthesized batch of 4-nitro-1H-pyrrole-2-carboxylic acid.

Caption: Integrated workflow for the structural verification of the target compound.

Data Triangulation

-

MS + NMR: The molecular formula derived from the exact mass in MS (C₅H₄N₂O₄) must be consistent with the number of unique carbons in the ¹³C NMR (5 signals) and the integration of the non-exchangeable protons in the ¹H NMR (2H total).

-

IR + NMR: The broad O-H and sharp C=O bands in the IR spectrum directly corroborate the presence of the COOH proton signal in the ¹H NMR and the C=O carbon signal in the ¹³C NMR. The N-H stretch in the IR corresponds to the N-H proton signal in the ¹H NMR. The strong NO₂ bands in the IR justify the significant deshielding observed in the NMR spectra.

-

NMR + Structure: The presence of only two doublet signals in the aromatic region of the ¹H NMR is definitive proof of a 1,2,4-trisubstituted aromatic ring, ruling out other possible isomers.

By ensuring all data sets are internally consistent and mutually reinforcing, a researcher can be confident in the identity and integrity of their material.

References

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 5. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 4-nitro-1h-pyrrole-2-carboxylic acid (C5H4N2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development. The presence of this compound in various chemical catalogs underscores its utility as a research chemical.[1][2][3]

Chemical Identity and Physicochemical Properties

A clear identification of 4-nitro-1H-pyrrole-2-carboxylic acid is fundamental for its application in research and development.

| Identifier | Value |

| IUPAC Name | 4-nitro-1H-pyrrole-2-carboxylic acid[2] |

| CAS Number | 5930-93-8[1][2][3] |

| Molecular Formula | C₅H₄N₂O₄[1][2][3] |

| Molecular Weight | 156.10 g/mol [4] |

| Canonical SMILES | C1=C(NC=C1--INVALID-LINK--[O-])C(=O)O[2] |

| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N[2][4] |

| Appearance | Solid[4] |

| Melting Point | 217 °C[2] |

| Boiling Point | 435.8 °C (Predicted)[1] |

| Flash Point | 217 °C (Predicted)[1] |

Synthesis and Purification

The synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of a suitable pyrrole-2-carboxylic acid precursor. The reaction requires careful control of conditions to achieve the desired regioselectivity and avoid over-nitration or degradation of the pyrrole ring, which is sensitive to strong oxidizing acids.

General Synthesis Protocol: Nitration of 1H-Pyrrole-2-carboxylic acid

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

1H-Pyrrole-2-carboxylic acid

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with constant stirring. The temperature should be maintained below 10 °C. This in situ generation of acetyl nitrate is a milder nitrating agent, which is crucial for the sensitive pyrrole substrate.

-

Dissolution of Starting Material: Dissolve 1H-pyrrole-2-carboxylic acid in glacial acetic acid in a separate reaction vessel equipped with a stirrer and thermometer.

-

Nitration Reaction: Cool the solution of the pyrrole derivative to 0-5 °C. Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the reaction temperature does not exceed 5 °C. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, and low temperatures help to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified 4-nitro-1H-pyrrole-2-carboxylic acid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to the literature value.

Caption: Workflow for the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid.

Spectroscopic and Analytical Characterization

-

¹H NMR: The presence of the electron-withdrawing nitro group at the 4-position will significantly deshield the adjacent protons. One would expect to see three signals in the aromatic region corresponding to the three pyrrole ring protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the nitro group will also be significantly shifted downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic asymmetric and symmetric stretches for the N-O bonds of the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 156, corresponding to the molecular weight of the compound.

Reactivity and Chemical Transformations

The reactivity of 4-nitro-1H-pyrrole-2-carboxylic acid is governed by its three main functional components: the aromatic pyrrole ring, the electron-withdrawing nitro group, and the carboxylic acid group.

Reactivity of the Pyrrole Ring

The pyrrole ring is inherently electron-rich and aromatic.[6] However, the presence of two strong electron-withdrawing groups (nitro and carboxyl) significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups make the ring more susceptible to nucleophilic attack.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions of this functional group.[7] These include:

-

Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Reactivity of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is particularly valuable as it introduces a key functional group for further derivatization, converting the electron-withdrawing nature of the substituent to an electron-donating one and significantly altering the molecule's electronic properties.

Caption: Key reactivity sites of 4-nitro-1H-pyrrole-2-carboxylic acid.

Applications in Research and Drug Development

Pyrrole derivatives are integral to many natural products and pharmaceuticals.[6][8] The functional groups on 4-nitro-1H-pyrrole-2-carboxylic acid make it a versatile scaffold for building more complex molecules.

-

Antimicrobial Agents: The pyrrole nucleus is a key pharmacophore in various antimicrobial agents. For instance, derivatives of pyrrole-2-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity against M. tuberculosis.[9] The ability to convert the nitro group to an amine and the carboxylic acid to an amide or hydrazide allows for the generation of large libraries of compounds for screening.

-

Enzyme Inhibitors: Pyrrolamide derivatives have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antibacterial drugs.[8] The structural framework of 4-nitro-1H-pyrrole-2-carboxylic acid provides a starting point for designing such inhibitors.

-

Antiviral and Acaricidal Activity: The parent compound has been mentioned in a patent for use as a virus inhibitor and is noted for its acaricidal activity against ticks and insects.[1] These reported activities, though preliminary, suggest potential applications in agrochemical and pharmaceutical research.

-

Chemical Probe Development: As a rigid scaffold with well-defined points for chemical modification, it can be used to synthesize chemical probes to study biological pathways.

Safety and Handling

As with any laboratory chemical, 4-nitro-1H-pyrrole-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as a combustible solid.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-nitro-1H-pyrrole-2-carboxylic acid is a multifunctional chemical building block with significant potential for the development of new therapeutics and functional materials. Its unique electronic properties, stemming from the combination of an electron-rich pyrrole core with powerful electron-withdrawing substituents, offer a rich landscape for chemical exploration. Understanding its synthesis, characterization, and reactivity is crucial for leveraging its full potential in research and drug discovery programs.

References

- 1. 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093 [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. 4-Nitro-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vlifesciences.com [vlifesciences.com]

In-Depth Technical Guide: 4-nitro-1H-pyrrole-2-carboxylic acid

SMILES Notation: O=C(O)c1cc(nc1)--INVALID-LINK--[O-]

This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with potential applications in the fields of agrochemicals and pharmaceuticals. Due to the limited availability of in-depth experimental data and established signaling pathways directly pertaining to this specific molecule in publicly accessible literature, this guide will also draw upon methodologies and data from closely related nitropyrrole derivatives to illustrate relevant experimental protocols and potential biological activities.

Physicochemical Properties

While detailed experimental data for 4-nitro-1H-pyrrole-2-carboxylic acid is sparse, its basic properties can be derived from its chemical structure and information available in chemical databases.

| Property | Value |

| Molecular Formula | C₅H₄N₂O₄ |

| Molecular Weight | 156.10 g/mol |

| IUPAC Name | 4-nitro-1H-pyrrole-2-carboxylic acid |

| CAS Number | 5930-93-8 |

| SMILES | O=C(O)c1cc(nc1)--INVALID-LINK--[O-] |

Synthesis and Characterization

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid.

Experimental Protocol (Illustrative)

1. Nitration of a Pyrrole-2-carboxylate Ester:

-

A solution of a suitable pyrrole-2-carboxylate ester in a strong acid, such as concentrated sulfuric acid, is cooled to 0-5 °C.

-

A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction.

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then carefully poured onto ice, and the resulting precipitate (the nitrated ester) is collected by filtration, washed with water until neutral, and dried.

2. Hydrolysis of the Nitrated Ester:

-

The crude 4-nitro-1H-pyrrole-2-carboxylate ester is suspended in an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

-

The mixture is heated under reflux until the ester is fully hydrolyzed, which can be monitored by TLC.

-

After cooling, the solution is acidified with a strong acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

The solid product, 4-nitro-1H-pyrrole-2-carboxylic acid, is collected by filtration, washed with cold water, and purified, typically by recrystallization from a suitable solvent.

Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Biological Activities

While specific quantitative data for 4-nitro-1H-pyrrole-2-carboxylic acid is not widely published, related nitropyrrole compounds have demonstrated a range of biological activities. These activities suggest potential areas of application for the title compound.

Antimicrobial Activity

Nitropyrrole derivatives have been investigated for their antibacterial and antifungal properties.[1][2] The nitro group is a known pharmacophore that can contribute to antimicrobial effects.[3]

Illustrative Antimicrobial Screening Protocol:

A common method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Table of Illustrative Antimicrobial Activity (for related nitropyrrole derivatives):

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrrolomycin derivative | Staphylococcus aureus | - | [4] |

| Pyrrolomycin derivative | Mycobacterium tuberculosis | 0.7 | [4] |

| Nitropyrrole compound | Escherichia coli | - | [1] |

| Nitropyrrole compound | Pseudomonas aeruginosa | - | [5] |

Note: Specific MIC values for 4-nitro-1H-pyrrole-2-carboxylic acid are not available in the cited literature. The table demonstrates how such data would be presented.

Antiviral Activity

Illustrative Antiviral Screening Protocol:

A common method is the plaque reduction assay or a cell-based assay measuring the inhibition of viral replication.

-

Cell Culture: A suitable host cell line is cultured in microtiter plates.

-

Infection: The cells are infected with a specific virus in the presence of varying concentrations of the test compound.

-

Incubation: The plates are incubated to allow for viral replication.

-

Quantification: The extent of viral replication is quantified, for example, by measuring the cytopathic effect, the amount of viral antigen, or the activity of a viral enzyme.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated.

Acaricidal and Insecticidal Activity

4-nitro-1H-pyrrole-2-carboxylic acid is reported to have acaricidal activity against ticks and insects.[6] The evaluation of such activity typically involves direct application or feeding assays.

Illustrative Insecticidal Assay Protocol:

-

Test Organism: A target insect species (e.g., cotton leafworm, Spodoptera littoralis) is used.[7][8]

-

Compound Application: The compound is applied, for instance, by topical application to the insect's body or by incorporating it into their diet.

-

Observation: The insects are observed over a period of time, and mortality rates are recorded at different compound concentrations.

-

Data Analysis: The lethal concentration required to kill 50% of the test population (LC₅₀) is determined.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the public domain regarding the specific signaling pathways modulated by 4-nitro-1H-pyrrole-2-carboxylic acid or its precise mechanism of action. For many antimicrobial nitropyrroles, the mode of action is thought to involve the generation of reactive nitrogen species within the target cell, leading to oxidative stress and cell death.[3] However, this has not been experimentally verified for the title compound.

Conclusion

4-nitro-1H-pyrrole-2-carboxylic acid is a molecule of interest with potential applications in agriculture and medicine, as suggested by its reported acaricidal, insecticidal, and antiviral properties.[6] However, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols for its synthesis and comprehensive quantitative data on its biological activities. The information on related nitropyrrole derivatives provides a valuable framework for the potential methodologies that could be employed to further investigate this compound. Future research should focus on elucidating its synthesis, thoroughly characterizing its biological activity profile, and determining its mechanism of action to fully realize its potential.

References

- 1. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]